3,3'-Dichlorobiphenyl
Overview
Description
3,3’-Dichlorobiphenyl is a polychlorinated biphenyl (PCB) compound characterized by the presence of two chlorine atoms attached to the biphenyl structure at the 3 and 3’ positions. This compound is a byproduct of industrial processes and has been detected in various environmental samples. It is known for its persistence in the environment and potential health impacts .
Mechanism of Action
Target of Action
The primary targets of 3,3’-Dichlorobiphenyl (also known as PCB 11) are the cAMP response element-binding protein (CREB) and Sirtuin 3 (SIRT3) . CREB is a cellular transcription factor that plays a crucial role in neuronal development, while SIRT3 is a mitochondrial protein that protects redox homeostasis .
Mode of Action
PCB 11 interacts with its targets, leading to changes in cellular processes. It promotes dendritic arborization in primary rat cortical neurons via a CREB-dependent mechanism . In the absence of functional SIRT3, exposure to 4OH-PCB11, a metabolite of PCB 11, significantly decreases cellular growth and mitochondrial membrane potential .
Biochemical Pathways
PCB 11 affects several biochemical pathways. It lacks activity at the aryl hydrocarbon receptor (AhR) and thyroid hormone receptor (THR), and antagonism of these receptors has no effect on the dendrite-promoting activity of PCB 11 . It also alters the expression of genes governing fatty acid metabolism . The degradation of PCBs involves a complex metabolic network, including the biphenyl catabolic genes .
Pharmacokinetics
The pharmacokinetics of PCB 11 involves its metabolism to a complex mixture of oxidative metabolites, including novel methoxylated metabolites, by HepG2 cells . This process involves the formation of monohydroxylated, dihydroxylated, methoxylated-hydroxylated, and methoxylated-dihydroxylated metabolites and their corresponding sulfo and glucuronide conjugates .
Result of Action
The molecular and cellular effects of PCB 11’s action include increased dendritic arborization and decreased cellular growth and mitochondrial membrane potential . It also increases mitochondrial respiration and endogenous fatty-acid oxidation-associated oxygen consumption .
Action Environment
Environmental factors can influence the action, efficacy, and stability of PCB 11. It is a contemporary congener produced as a byproduct of current pigment production processes and has emerged as a prevalent worldwide pollutant . Despite a worldwide ban on their production, PCBs are still widely detected in various environmental media . The use of pigments in consumer goods results in the dispersion of PCB 11 throughout the environment .
Biochemical Analysis
Biochemical Properties
3,3’-Dichlorobiphenyl is metabolized to a complex mixture of oxidative metabolites, including novel methoxylated metabolites, by HepG2 cells . This process involves several enzymes, proteins, and other biomolecules, leading to a variety of biochemical reactions .
Cellular Effects
The effects of 3,3’-Dichlorobiphenyl on various types of cells and cellular processes are complex. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 3,3’-Dichlorobiphenyl exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of 3,3’-Dichlorobiphenyl can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 3,3’-Dichlorobiphenyl can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
3,3’-Dichlorobiphenyl is involved in various metabolic pathways, interacting with enzymes or cofactors. This can also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
3,3’-Dichlorobiphenyl is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 3,3’-Dichlorobiphenyl and any effects on its activity or function can be complex. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3’-Dichlorobiphenyl can be synthesized through several methods. One common approach involves the Ullmann reaction, where biphenyl is chlorinated using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. Another method involves the homolytic decarboxylation of aromatic carboxylic acids using phenylating agents like iodoso-benzene dibenzoate, lead tetrabenzoate, and silver iodide (bromide) dibenzoate .
Industrial Production Methods: Industrial production of 3,3’-Dichlorobiphenyl often involves the chlorination of biphenyl under controlled conditions. The reaction is typically carried out in a solvent such as chlorobenzene, with the addition of chlorine gas and a catalyst to facilitate the chlorination process. The resulting product is then purified through distillation or recrystallization to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 3,3’-Dichlorobiphenyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylated metabolites, such as 3,3’-dichlorobiphenyl-4-ol.
Reduction: Reduction reactions can lead to the formation of less chlorinated biphenyls.
Substitution: It can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as zinc in acidic conditions are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions
Major Products Formed:
Oxidation: Hydroxylated biphenyls.
Reduction: Less chlorinated biphenyls.
Substitution: Biphenyl derivatives with different substituents
Scientific Research Applications
3,3’-Dichlorobiphenyl has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polychlorinated biphenyls in various chemical reactions.
Biology: Research has shown that it can affect mitochondrial function and oxidative stress in mammalian cells.
Comparison with Similar Compounds
3,3’-Dichlorobenzidine: Structurally similar but with amino groups instead of hydrogen atoms at the 4 and 4’ positions.
2,2’-Dichlorobiphenyl: Chlorine atoms are attached at the 2 and 2’ positions instead of the 3 and 3’ positions.
4,4’-Dichlorobiphenyl: Chlorine atoms are attached at the 4 and 4’ positions.
Uniqueness: 3,3’-Dichlorobiphenyl is unique due to its specific chlorination pattern, which influences its chemical reactivity and biological effects. Its ability to induce oxidative stress and affect mitochondrial function distinguishes it from other polychlorinated biphenyls .
Properties
IUPAC Name |
1-chloro-3-(3-chlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXUOWUHFLBZPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70872817 | |
Record name | 3,3'-Dichlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70872817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2050-67-1, 55600-34-5 | |
Record name | 3,3′-Dichlorobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2050-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3'-Dichlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clophen A30 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055600345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3'-Dichlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70872817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-dichlorobiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,3'-DICHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62U12S7CJZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary sources of 3,3'-Dichlorobiphenyl (PCB 11) in the environment?
A1: Unlike other polychlorinated biphenyls (PCBs) that originated from commercial Aroclor mixtures, PCB 11 is primarily an unintentional byproduct of pigment manufacturing, particularly diarylide yellow pigments. [, , , , ] These pigments are used in various consumer products like newspapers, magazines, food packaging, and plastic bags, contributing to the widespread distribution of PCB 11 in the environment. [, ]
Q2: How widespread is PCB 11 contamination?
A2: Studies have detected PCB 11 in various environmental matrices, including air, water, sediment, and biota, indicating its global distribution. [, , , ] It has been found in consumer goods from 26 countries across five continents, highlighting the global reach of this contaminant. []
Q3: Are there other potential sources of PCB 11 in the environment?
A3: While pigment production is considered the primary source, some studies suggest that the degradation of more highly chlorinated PCB congeners might also contribute to PCB 11 levels in the environment. [] Additionally, PCB 11 has been found in commercial paint pigments, suggesting potential emissions from painted surfaces. [, ]
Q4: What is the molecular formula and weight of PCB 11?
A4: The molecular formula of PCB 11 is C12H8Cl2, and its molecular weight is 223.10 g/mol. []
Q5: Is there any spectroscopic data available for PCB 11?
A5: Yes, researchers have characterized PCB 11 using various spectroscopic techniques. For instance, proton magnetic resonance (1H NMR) spectroscopy has been employed to confirm the structure of PCB 11 and its derivatives. []
Q6: How is PCB 11 metabolized in living organisms?
A6: Studies in rats have shown that PCB 11 is rapidly metabolized, primarily in the liver, into this compound-4-ol (4-OH-CB11). [] This metabolite is further biotransformed and eliminated from the body. [] Research in human-relevant HepG2 cells revealed a more complex metabolic profile, including mono- and di-hydroxylated, hydroxylated-methoxylated, and methoxylated-dihydroxylated metabolites, along with their corresponding sulfate and glucuronide conjugates. [] Notably, methoxylated PCB metabolites were observed for the first time in a human-relevant model. []
Q7: Are there any species or sex differences in PCB 11 metabolism and effects?
A7: Studies in primary rodent neurons revealed significant sex and species differences in response to PCB 11 exposure. [] While PCB 11 promoted dendritic growth in both male and female rat neurons, its effects on mouse neurons were sex-specific and varied depending on the neuronal cell type and brain region. []
Q8: What are the potential health effects of PCB 11 exposure?
A8: While more research is needed, emerging evidence suggests that PCB 11 might pose risks to human health, particularly to neurodevelopment. In vitro studies have demonstrated that PCB 11 can alter neuronal morphology, specifically promoting axonal and dendritic growth in primary rat neurons at environmentally relevant concentrations. [, , ] This alteration in neuronal connectivity, known as hyperconnectivity, is a hallmark of several neurodevelopmental disorders. []
Q9: Does PCB 11 act through the same mechanisms as higher chlorinated PCBs?
A9: PCB 11 does not appear to exert its neurotoxic effects through the same mechanisms as higher chlorinated PCBs. Unlike those congeners, PCB 11 does not show activity at the ryanodine receptor (RyR), aryl hydrocarbon receptor (AhR), or thyroid hormone receptor (THR). [] Instead, research indicates that PCB 11 promotes dendritic growth by interacting with or activating pathways involving the cAMP response element-binding protein (CREB). []
Q10: Are there any biomarkers for PCB 11 exposure and effects?
A10: Research on PCB 11 biomarkers is ongoing. One study investigated the effects of a PCB 11 metabolite, this compound-4-ol (4OH-PCB11), on mitochondrial function and gene expression in mouse embryonic fibroblasts. [] Results suggest that 4OH-PCB11 exposure, particularly in the absence of functional Sirtuin 3 (a mitochondrial fidelity protein), can disrupt mitochondrial respiration, fatty acid metabolism, and alter the expression of genes related to fatty acid biosynthesis, metabolism, and transport. [] Further research is needed to determine if these changes translate to reliable biomarkers of PCB 11 exposure and effects in humans.
Q11: How is PCB 11 detected and quantified in environmental and biological samples?
A11: The detection and quantification of PCB 11 typically involve gas chromatography coupled with mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS). [, , , , ] These techniques provide high sensitivity and selectivity for PCB 11 analysis in complex matrices.
Q12: Are there any specific challenges in analyzing PCB 11?
A12: One challenge lies in differentiating PCB 11 from other PCB congeners, particularly in environmental samples containing mixtures of PCBs. The use of high-resolution mass spectrometry (HRMS) can help overcome this challenge by providing more precise mass measurements and facilitating the identification of individual congeners. [, ]
Q13: How persistent is PCB 11 in the environment?
A13: While considered a lower chlorinated PCB congener, PCB 11 still exhibits persistence in the environment. Studies have detected its presence in archived environmental samples, indicating its ability to persist over time. [] The long-term environmental fate and degradation pathways of PCB 11 require further investigation.
Q14: What strategies can be employed to mitigate PCB 11 contamination?
A14: Mitigating PCB 11 contamination requires addressing its sources. Implementing stricter regulations on pigment production, exploring alternative pigment formulations, and promoting the safe disposal of products containing PCB 11 are crucial steps toward reducing its release into the environment. []
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